5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole
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Overview
Description
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a bromophenyl group, a difluoromethoxyphenyl group, and an isobutylthio group attached to an imidazole ring. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the bromophenyl, difluoromethoxyphenyl, and isobutylthio groups. Common reagents used in these reactions include bromine, difluoromethoxybenzene, and isobutylthiol. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce production costs, and maintain consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, is essential for monitoring the synthesis and ensuring the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.
Medicine: Research into its potential therapeutic effects includes investigations into its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and help identify new drug targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole
- 5-(4-fluorophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole
- 5-(4-methylphenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole
Uniqueness
Compared to similar compounds, 5-(4-bromophenyl)-1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-1H-imidazole stands out due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. This unique feature makes it a valuable compound for studying the effects of halogenation on chemical and biological properties.
Properties
IUPAC Name |
5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-2-(2-methylpropylsulfanyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrF2N2OS/c1-13(2)12-27-20-24-11-18(14-3-5-15(21)6-4-14)25(20)16-7-9-17(10-8-16)26-19(22)23/h3-11,13,19H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPGRKOXVVTXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrF2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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